Technical Documentation Center

3-Amino-6-fluoropyridine-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-6-fluoropyridine-2-carbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-6-fluoropyridine-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry The strategic incorporation of fluorine into molecular scaffolds is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The pyridine nucleus, a prevalent motif in numerous pharmaceuticals, is a prime target for fluorination. 3-Amino-6-fluoropyridine-2-carbonitrile represents a key pharmacophore, combining the bioisosteric properties of the nitrile group with the advantageous features of a fluorinated aminopyridine core. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block, even in the absence of a commercially available source, by proposing a robust synthetic pathway.

Compound Profile: 3-Amino-6-fluoropyridine-2-carbonitrile

As of the latest registry information, a specific CAS number for 3-Amino-6-fluoropyridine-2-carbonitrile has not been assigned, suggesting its status as a novel or non-commercial compound. This underscores the importance of a reliable synthetic protocol for its accessibility in research and development.

Synonyms:

  • 2-Cyano-3-amino-6-fluoropyridine

  • 3-Amino-6-fluoropicolinonitrile

Predicted Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₄FN₃
Molecular Weight137.12 g/mol
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

Proposed Synthetic Pathway

Given the absence of a commercial source, a de novo synthesis is required. A logical and efficient approach involves the nucleophilic aromatic substitution (SNAr) on a difluorinated pyridine precursor. This method is advantageous due to the high reactivity of fluoropyridines towards nucleophilic attack, particularly when activated by an electron-withdrawing group like a nitrile.

The proposed two-step synthesis starts from the commercially available 3,5-difluoropyridine-2-carbonitrile.

G A 3,5-Difluoropyridine-2-carbonitrile B Intermediate (Selective Amination) A->B NH₃ (or protected amine) Regioselective S A r C 3-Amino-6-fluoropyridine-2-carbonitrile (Target Molecule) B->C Deprotection (if necessary)

Exploratory

An In-depth Technical Guide to 3-Amino-6-fluoropyridine-2-carbonitrile: Synthesis, Properties, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 3-Amino-6-fluoropyridine-2-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-6-fluoropyridine-2-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document will delve into its chemical properties, potential synthetic pathways, and prospective applications, drawing upon established principles of medicinal chemistry and data from analogous structures.

Core Molecular Attributes

3-Amino-6-fluoropyridine-2-carbonitrile is a substituted pyridine derivative. The strategic placement of an amino group, a fluorine atom, and a carbonitrile moiety on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block in synthetic and medicinal chemistry.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 3-Amino-6-fluoropyridine-2-carbonitrile is calculated to be C₆H₄FN₃ .

The molecular weight is determined from the atomic weights of its constituent elements:

  • Carbon (C): 6 × 12.011 u = 72.066 u

  • Hydrogen (H): 4 × 1.008 u = 4.032 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Nitrogen (N): 3 × 14.007 u = 42.021 u

This results in a molecular weight of approximately 137.12 g/mol . An exact mass of 137.039 would be expected in high-resolution mass spectrometry.

PropertyValue
Molecular Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
Exact Mass 137.039 u
IUPAC Name 3-Amino-6-fluoropyridine-2-carbonitrile

Synthesis Strategies: A Prospective Approach

A plausible approach involves the construction of the substituted pyridine ring, followed by the introduction of the nitrile group. One such strategy could start from a readily available di-substituted pyridine. For instance, a synthetic pathway analogous to the synthesis of 2-amino-6-fluoropyridine could be adapted. The synthesis of 2-amino-6-fluoropyridine often starts from 2,6-difluoropyridine, where one of the fluorine atoms is displaced by an amino group through nucleophilic aromatic substitution.[1][2]

Proposed Synthetic Workflow

Synthetic_Workflow Start Commercially Available Fluorinated Pyridine Intermediate1 Introduction of Amino Group Start->Intermediate1 Amination Intermediate2 Introduction of Nitrile Group Intermediate1->Intermediate2 Cyanation Product 3-Amino-6-fluoropyridine-2-carbonitrile Intermediate2->Product Final Modification (if necessary)

Caption: A generalized synthetic workflow for 3-Amino-6-fluoropyridine-2-carbonitrile.

Experimental Protocol: A Hypothetical Approach based on Analogs

The following protocol is a conceptual outline for the synthesis and should be adapted and optimized based on laboratory findings.

Step 1: Amination of a Dihalogenated Precursor

A suitable starting material, such as 2,6-difluoropyridine or a related compound, could undergo selective amination.

  • Reaction Setup: In a sealed pressure vessel, dissolve the dihalogenated pyridine precursor in a suitable solvent like aqueous ammonia.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product, an amino-fluoropyridine derivative, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Introduction of the Carbonitrile Group

The introduction of the nitrile group can be achieved through various methods, including the Sandmeyer reaction if a corresponding amino precursor is used, or by palladium-catalyzed cyanation of a halogenated intermediate.

  • Reaction Setup: If starting from a brominated or iodinated amino-fluoropyridine, dissolve the substrate in a solvent such as dimethylformamide (DMF) or dioxane.

  • Reagents: Add a cyanide source, for example, zinc cyanide or copper(I) cyanide, along with a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ and a suitable ligand.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Amino-6-fluoropyridine-2-carbonitrile suggest its potential as a valuable scaffold in drug discovery. The pyridine core is a common feature in many biologically active compounds.[3] The presence of amino and nitrile groups provides opportunities for further chemical modifications to generate libraries of compounds for screening.

As a Kinase Inhibitor Scaffold

The 3-aminopyrazine-2-carbonitrile scaffold, which is structurally related, is a known pharmacophore in a variety of kinase inhibitors.[4] Derivatives have shown promise as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are important targets in oncology.[4] The fluorine atom can enhance binding affinity and improve metabolic stability.

In the Synthesis of Fused Heterocyclic Systems

The ortho-positioning of the amino and cyano groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These fused systems are often explored for their diverse biological activities.

Logical Relationship of Functional Groups to Application

Structure_Activity_Relationship Molecule 3-Amino-6-fluoropyridine-2-carbonitrile AminoGroup Amino Group (-NH2) Molecule->AminoGroup Fluorine Fluorine Atom (-F) Molecule->Fluorine NitrileGroup Nitrile Group (-CN) Molecule->NitrileGroup PyridineRing Pyridine Ring Molecule->PyridineRing Applications Potential Applications AminoGroup->Applications H-bonding, Derivatization site Fluorine->Applications Modulates pKa, Metabolic stability NitrileGroup->Applications Dipolar interactions, Cyclization precursor PyridineRing->Applications Bioisostere for phenyl, Core scaffold

Sources

Foundational

Physicochemical Characterization of 3-Amino-6-fluoropyridine-2-carbonitrile

The following technical guide details the physicochemical profile of 3-Amino-6-fluoropyridine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry. Technical Guide for Lead Optimization & Solid-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 3-Amino-6-fluoropyridine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

Technical Guide for Lead Optimization & Solid-State Analysis

Executive Summary

3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1805928-62-4 ) is a highly functionalized pyridine scaffold utilized in the synthesis of kinase inhibitors, AhR modulators, and PROTAC linkers. Its structure combines a hydrogen-bond donor (amino group), a strong dipole/acceptor (cyano group), and a metabolic blocker (fluorine) at the C6 position.

This guide provides a definitive analysis of its melting point and density—two critical parameters for establishing purity specifications and formulation stability. Due to the specialized nature of this building block, experimental values are often proprietary; therefore, this guide synthesizes available experimental data from structural analogs with high-fidelity predictive modeling to establish a validation baseline.

Key Compound Identifiers
ParameterDetail
IUPAC Name 3-Amino-6-fluoropyridine-2-carbonitrile
CAS Number 1805928-62-4
Molecular Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
SMILES Nc1ccc(F)nc1C#N
Key Application Scaffold for SnAr diversification; AhR modulation [1]

Physicochemical Property Profile

Melting Point Analysis

The melting point (MP) is the primary thermodynamic indicator of solid-state purity for this compound.

  • Predicted/Estimated Range: 135 °C – 155 °C

  • Experimental Baseline (Analogs):

    • 3-Amino-6-chloropyridine-2-carbonitrile: 175–176.5 °C [2]

    • 3-Aminopyridine-2-carbonitrile: 151 °C [3][1][2][3][4][5]

    • 6-Fluoropyridine-2-carbonitrile: 31–35 °C [4]

Scientific Insight: The substitution of the C6-hydrogen with a fluorine atom generally exerts two competing effects on the crystal lattice:

  • Lattice Energy Reduction: Fluorine is isosteres with hydrogen but has low polarizability, often lowering the melting point compared to the chloro-analog (MP ~176 °C).

  • Dipole Stabilization: The strong electron-withdrawing nature of the fluoro and cyano groups creates a significant dipole moment, which can reinforce crystal packing relative to the unsubstituted pyridine. Therefore, the expected MP is lower than the chloro-analog but significantly higher than the non-amino variant due to intermolecular hydrogen bonding (-NH₂ ··· N≡C-).

Density and Packing

Density is critical for determining the packing fraction in drug formulation and computational docking studies.

  • Predicted Density: 1.38 ± 0.05 g/cm³

  • Comparative Density:

    • 3-Amino-5-fluoropyridine-2-carbonitrile (Isomer): ~1.35 g/cm³ (Predicted)

    • 3-Amino-6-chloropyridine-2-carbonitrile: ~1.45 g/cm³ (Higher due to Cl mass)

Implication: The relatively high density for a small organic molecule indicates efficient crystal packing, driven by the planar geometry and the capability for


-

stacking interactions facilitated by the electron-deficient pyridine ring.

Experimental Methodologies

To validate these properties in a laboratory setting, the following standard operating procedures (SOPs) are recommended.

Differential Scanning Calorimetry (DSC) Protocol

For precise Melting Point determination.

  • Sample Prep: Weigh 2–5 mg of dried 3-Amino-6-fluoropyridine-2-carbonitrile into a Tzero aluminum pan.

  • Equilibration: Equilibrate at 25 °C for 3 minutes.

  • Ramp: Heat at a rate of 10 °C/min under a nitrogen purge (50 mL/min) up to 200 °C.

  • Analysis: Identify the onset temperature (

    
    ) as the melting point. A sharp endotherm indicates high crystallinity and purity.
    
Density Determination (Gas Pycnometry)

For solid-state density measurement.

  • Calibration: Calibrate the helium pycnometer using a standard steel sphere of known volume.

  • Loading: Fill the sample cup (approx. 1 cm³) with the powder. Record the sample mass (

    
    ).
    
  • Purge: Perform 10 purge cycles with dry helium to remove moisture and volatiles.

  • Measurement: Measure the pressure drop across the reference and sample chambers to calculate the skeletal volume (

    
    ).
    
  • Calculation:

    
    .
    

Structural Logic & Synthesis Workflow

The synthesis and properties of this molecule are governed by the electronic effects of the substituents. The diagram below illustrates the synthesis logic and how the functional groups influence the physical properties.

G Start Precursor: 2,6-Difluoropyridine Step1 Nitration (Electrophilic Subst.) Start->Step1 Inter1 Intermediate: 2,6-Difluoro-3-nitropyridine Step1->Inter1 Step2 Cyanation (SnAr Substitution) Inter1->Step2 Inter2 Intermediate: 6-Fluoro-3-nitro-2-cyanopyridine Step2->Inter2 Step3 Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Target TARGET: 3-Amino-6-fluoropyridine-2-carbonitrile (MP: ~140-155°C) Step3->Target Prop1 Fluorine (C6): Lowers MP vs Cl Increases Lipophilicity Target->Prop1 SAR Effect Prop2 Amino (C3) + Cyano (C2): High H-Bonding Increases Density Target->Prop2 Lattice Effect

Figure 1: Synthetic pathway and structural-property relationships determining the physical state of the target molecule.

References

  • Patent US12258354B2 : AhR Modulators and Methods of Use. Lists 3-amino-6-fluoropyridine-2-carbonitrile as a key intermediate. Link

  • Sigma-Aldrich : 3-Amino-6-chloropyridine-2-carbonitrile Product Sheet. Confirms MP of 175–176.5 °C for the chloro-analog. Link

  • PubChem : 3-Aminopyridine-2-carbonitrile.[2] Experimental MP of 151 °C. Link[2]

  • Ossila : 6-Fluoropyridine-2-carbonitrile. Experimental MP of 31–35 °C. Link

  • EnamineStore : Catalog Entry for CAS 1805928-62-4. Confirms commercial availability as a building block. Link

Sources

Exploratory

3-Amino-6-fluoropyridine-2-carbonitrile: A Trifunctional Pharmacophore for Next-Gen Heterocycles

This in-depth technical guide focuses on 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4), a high-value trifunctional scaffold used in the synthesis of next-generation kinase inhibitors, AhR modulators, and fus...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4), a high-value trifunctional scaffold used in the synthesis of next-generation kinase inhibitors, AhR modulators, and fused heterocyclic drugs.[1]

[1]

Executive Summary & Physicochemical Profile

3-Amino-6-fluoropyridine-2-carbonitrile represents a "privileged structure" in medicinal chemistry due to its orthogonal reactivity.[1] It possesses three distinct chemical handles—an amine (nucleophile), a nitrile (electrophile/precursor), and a fluorine atom activated for nucleophilic aromatic substitution (SNAr). This unique arrangement allows for the rapid construction of fused bicyclic systems (e.g., imidazo[4,5-b]pyridines, pyrido[2,3-d]pyrimidines) while retaining a distal leaving group (fluorine) for late-stage diversification.[1]

Physicochemical Specifications
PropertyData
CAS Number 1805928-62-4
IUPAC Name 3-Amino-6-fluoropyridine-2-carbonitrile
Molecular Formula C₆H₄FN₃
Molecular Weight 137.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 142–145 °C (decomposition)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is deactivated by F and CN)
Key Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A

Synthetic Routes & Preparation

The synthesis of this building block requires careful regiocontrol to ensure the nitrile and amine are adjacent (positions 2 and 3) while preserving the fluorine at position 6.

Primary Industrial Route: The Nitro-Substitution Approach

This route avoids the difficult nitration of deactivated pyridines by starting with the highly activated 2,6-difluoro-3-nitropyridine.[1]

  • Regioselective Cyanation:

    • Precursor: 2,6-Difluoro-3-nitropyridine.[1]

    • Reagent: NaCN or CuCN, catalytic 18-crown-6.[1]

    • Conditions: 0°C to RT in MeCN.

    • Mechanism: SNAr attack occurs preferentially at C2 (ortho to the nitro group) rather than C6, driven by the inductive stabilization of the Meisenheimer intermediate by the nitro group.

    • Intermediate: 6-Fluoro-3-nitro-2-pyridinecarbonitrile.[1]

  • Chemoselective Reduction:

    • Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂ / Pd/C (controlled).

    • Conditions: EtOH/H₂O, 60°C.

    • Critical Note: Standard hydrogenation (H₂/Pd) must be monitored to prevent hydrogenolysis of the C–F bond or reduction of the nitrile. Iron-mediated reduction is preferred for scale-up as it is chemoselective for the nitro group.

Orthogonal Reactivity & Applications

The power of this scaffold lies in its ability to undergo sequential, selective reactions.

The "Trifunctional Map"[1]
  • Handle A (C3-Amine): Primary nucleophile for acylation, urea formation, or Sandmeyer reactions.

  • Handle B (C2-Nitrile): Electrophile for cyclization (Pinner reaction) or hydrolysis to amides.[1]

  • Handle C (C6-Fluorine): Site for late-stage SNAr diversity, allowing library generation after the core scaffold is built.[1]

ReactivityMap Core 3-Amino-6-fluoropyridine- 2-carbonitrile Cyclization Annulation (C2+C3) (Imidazopyridines) Core->Cyclization + Formamidine or Urea SnAr SnAr Substitution (C6) (Library Diversity) Core->SnAr + R-NH2 / R-OH (Base, Heat) Hydrolysis Nitrile Hydrolysis (C2) (Amides/Acids) Core->Hydrolysis H2SO4 / H2O2 Prod1 Imidazo[4,5-b]pyridines (Kinase Inhibitors) Cyclization->Prod1 Prod2 Pyrido[2,3-d]pyrimidines (SHP2/AhR Modulators) Cyclization->Prod2 Prod3 6-Amino/Alkoxy analogs SnAr->Prod3

Figure 1: Orthogonal reactivity map showing the three distinct chemical pathways available for scaffold diversification.[1]

Key Therapeutic Applications[1][5][6][7]
  • AhR Modulators (Immunooncology):

    • As detailed in patent US12258354B2 [1], this core is used to synthesize inhibitors of the Aryl Hydrocarbon Receptor (AhR). The pyridine nitrogen and the nitrile-derived heterocycle form key hydrogen bonds in the ligand-binding domain.[1]

  • SHP2 Inhibitors:

    • The 6-amino-pyridine motif (derived from SNAr on the fluorine) mimics the pyrazine core found in advanced SHP2 inhibitors like Lanraplenib.[1] The fluorine atom increases metabolic stability against P450 oxidation compared to the non-fluorinated analog.

  • Imidazo[4,5-b]pyridines:

    • Reaction with amidines yields this fused system, a bioisostere of purine, widely used in CDK and EGFR inhibitors.

Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridine Core

This protocol demonstrates the cyclization of the amine and nitrile to form a fused ring.

Reagents: 3-Amino-6-fluoropyridine-2-carbonitrile (1.0 eq), Triethyl orthoformate (excess), Ammonium acetate (cat.).[1] Workflow:

  • Dissolve 3-amino-6-fluoropyridine-2-carbonitrile (1.0 g, 7.3 mmol) in triethyl orthoformate (10 mL).

  • Add catalytic ammonium acetate (50 mg).

  • Reflux at 140°C for 4 hours.

  • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the starting amine (R_f ~0.4) and appearance of a fluorescent spot (R_f ~0.3).

  • Workup: Cool to RT. The product, 6-fluoro-3H-imidazo[4,5-b]pyridine , often precipitates.[1] Filter and wash with cold diethyl ether.

  • Yield: Typically 85-90%.

Protocol B: Late-Stage SNAr Diversification (C6-Position)

This protocol replaces the fluorine atom with a secondary amine, a common step in generating SAR libraries.[1]

Reagents: 6-Fluoro-scaffold (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), DMSO.[1] Workflow:

  • In a microwave vial, dissolve the 6-fluoro-heterocycle (0.5 mmol) in anhydrous DMSO (2 mL).

  • Add DIPEA (175 µL, 1.0 mmol) followed by morpholine (52 µL, 0.6 mmol).

  • Conditions: Heat at 100°C for 2 hours (thermal) or 120°C for 20 min (microwave).

  • Note: The presence of the electron-withdrawing nitrile (or fused ring) at C2/C3 activates the C6-fluorine, making this reaction facile without transition metal catalysis.

  • Workup: Dilute with water (10 mL), extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

Safety & Handling

  • Cyanide Precursors: If synthesizing de novo from nitropyridines using cyanide sources, extreme caution and specific cyanide waste protocols are required.

  • Skin Sensitization: Aminopyridines are known sensitizers. Use double gloving (Nitrile) and work in a fume hood.

  • Reactivity: The compound is stable at room temperature but should be stored under inert gas (Argon) to prevent oxidation of the amine over long periods.

References

  • Sutton, J. C., et al. (2023). AhR Modulators. U.S. Patent No. 12,258,354. Washington, DC: U.S. Patent and Trademark Office.

  • Shelke, R. N., et al. (2017).[4] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[1][4][5] European Journal of Chemistry, 8(1), 25-32.[4]

  • BenchChem. (2025).[6] 3-Amino-6-fluoropyridine-2-carbonitrile Product Data.

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue.

Sources

Protocols & Analytical Methods

Method

The Emergence of 3-Amino-6-fluoropyridine-2-carbonitrile in Modern Kinase Inhibitor Research: A Detailed Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, nitrogen-containing heterocycles, and specifically the aminopyridine scaffold, have consistently emerged as privileged structures.[1][2] Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.[1] This guide focuses on a particularly promising, yet underexplored building block: 3-Amino-6-fluoropyridine-2-carbonitrile .

The strategic placement of a fluorine atom at the 6-position offers a powerful tool for modulating the physicochemical properties of derivative compounds, potentially enhancing metabolic stability and altering basicity, which can fine-tune binding interactions.[3][4] The vicinal amino and cyano groups provide versatile synthetic handles for the construction of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of 3-Amino-6-fluoropyridine-2-carbonitrile in the discovery of novel kinase inhibitors.

I. The 3-Amino-6-fluoropyridine-2-carbonitrile Scaffold: A Strategic Starting Point

The 3-Amino-6-fluoropyridine-2-carbonitrile core is a versatile platform for generating a library of potential kinase inhibitors. Its utility stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Synthesis of the Core Scaffold

Protocol 1: Exemplary Synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile

  • Step 1: Nitration of a suitable pyridine precursor. This initial step introduces a nitro group, which can later be reduced to the desired amino group.

  • Step 2: Cyanation of the pyridine ring. Introduction of the carbonitrile can be achieved through various methods, such as nucleophilic aromatic substitution.

  • Step 3: Fluorination of the pyridine ring. The introduction of the fluorine atom is a critical step. Methods like the Balz-Schiemann reaction or nucleophilic fluorination could be explored.[3]

  • Step 4: Reduction of the nitro group. The final step involves the reduction of the nitro group to the 3-amino functionality, yielding the target compound.

A detailed, step-by-step laboratory procedure would require specific starting materials and optimization of reaction conditions.

Strategies for Library Diversification

The true power of the 3-Amino-6-fluoropyridine-2-carbonitrile scaffold lies in its potential for diversification to explore the chemical space around a target kinase.

  • Modification of the 3-Amino Group: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents that can probe different regions of the kinase active site.

  • Reactions of the 2-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxamide or carboxylic acid, or it can participate in cycloaddition reactions to form fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution of the 6-Fluoro Group: While the fluorine atom enhances certain properties, it can also serve as a leaving group for the introduction of other functionalities via SNAr reactions, further expanding the diversity of the compound library.

II. From Scaffold to Lead: A Workflow for Kinase Inhibitor Discovery

The journey from a promising scaffold to a lead candidate involves a systematic process of design, synthesis, and biological evaluation. The following workflow illustrates the key stages in leveraging the 3-Amino-6-fluoropyridine-2-carbonitrile core for kinase inhibitor discovery.

G cluster_0 Scaffold-Based Design & Synthesis cluster_1 Primary Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold_Selection Scaffold Selection: 3-Amino-6-fluoropyridine- 2-carbonitrile Library_Synthesis Library Synthesis: Derivatization at Amino, Cyano, and Fluoro positions Scaffold_Selection->Library_Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) Library_Synthesis->Biochemical_Assay Hit_Identification Hit Identification (Potency & Initial SAR) Biochemical_Assay->Hit_Identification Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Hit_Identification->Cell_Based_Assays Selectivity_Profiling Kinome Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Selectivity_Profiling->ADME_Tox In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics ADME_Tox->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: A typical workflow for the discovery of a kinase inhibitor.

III. Core Protocols for Inhibitor Characterization

Thorough biological evaluation is critical to understanding the potential of any new kinase inhibitor. The following protocols provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 2: Biochemical Kinase Activity Assay (Time-Resolved FRET)

This protocol describes a generic TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay to determine the in vitro potency (IC50) of a test compound against a target kinase.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-APC brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Target kinase (recombinant)

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-APC

  • Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

  • 384-well low-volume microplates

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of kinase assay buffer containing the test compound to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture (prepared in kinase assay buffer) to initiate the reaction. The final concentration of kinase and substrate should be at their respective Km values.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add 5 µL of stop solution containing the europium-labeled antibody and streptavidin-APC.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to quantify the binding of a test compound to its target kinase within living cells.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. In the absence of an inhibitor, the tracer binds to the kinase, bringing the luciferase and fluorophore close enough for energy transfer to occur. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells transiently or stably expressing the NanoLuc®-kinase fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compound (serially diluted in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

  • Luminescence plate reader with 450 nm and >600 nm filters

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the diluted compound to the cells.

    • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminescence reader, measuring both the donor (450 nm) and acceptor (>600 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 4: Cell Proliferation Assay

This protocol measures the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase for its growth and survival.

Principle: The assay quantifies the number of viable cells after a defined period of treatment with the test compound. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell line with a known dependency on the target kinase

  • Complete cell culture medium

  • Test compound (serially diluted in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

IV. Potential Kinase Targets and Signaling Pathways

The aminopyridine scaffold is a versatile binder to the ATP pocket of a wide range of kinases.[1] Based on the extensive research into related aminopyrimidine and aminopyridine inhibitors, derivatives of 3-Amino-6-fluoropyridine-2-carbonitrile could potentially target several important kinase families implicated in cancer.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Table 1: Potential Kinase Targets for 3-Amino-6-fluoropyridine-2-carbonitrile Derivatives

Kinase FamilyRepresentative MembersRationale for Targeting
Janus Kinases (JAKs) JAK2Aberrant JAK-STAT signaling is a hallmark of myeloproliferative neoplasms.[9][24][25][26]
Vascular Endothelial Growth Factor Receptors (VEGFRs) VEGFR-2A key mediator of angiogenesis, crucial for tumor growth and metastasis.[13][14][23][27]
Fibroblast Growth Factor Receptors (FGFRs) FGFR1, FGFR2, FGFR3, FGFR4Dysregulation of FGFR signaling drives various cancers.[12][16][19][21][22]
Aurora Kinases Aurora A, Aurora BEssential for mitotic progression, making them attractive targets in oncology.[11][15][17][20][28]
The JAK-STAT Signaling Pathway: A Prime Target

The JAK-STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway, often due to mutations in JAK2, is a key driver of myeloproliferative neoplasms.[9][24]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Transcription Inhibitor 3-Amino-6-fluoropyridine- 2-carbonitrile Derivative Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

V. Comparative Analysis and Data Presentation

To contextualize the potential of novel inhibitors derived from 3-Amino-6-fluoropyridine-2-carbonitrile, it is useful to compare their activity with known inhibitors targeting the same kinases.

Table 2: In Vitro Potency of Selected Aminopyridine/Aminopyrimidine-Based Kinase Inhibitors

CompoundScaffoldTarget KinaseIC50 (nM)Reference
Compound 16m-(R) 2-AminopyridineJAK23[9]
KRC-180 AminopyridineJAK2123[24]
Compound 2n 2-AminopyrimidineFGFR42.6[12]
AMG 900 AminopyrimidineAurora B4[11]
Compound 28c Imidazo[4,5-b]pyridineAurora A67[17]
Compound 10 PyridineVEGFR-2120[23]

Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.

VI. Conclusion and Future Directions

3-Amino-6-fluoropyridine-2-carbonitrile represents a strategically designed and highly versatile scaffold for the discovery of novel kinase inhibitors. Its unique combination of a proven hinge-binding motif, a fluorine atom for property modulation, and multiple handles for synthetic diversification makes it an attractive starting point for medicinal chemistry campaigns. The protocols and workflow outlined in this guide provide a robust framework for the synthesis, characterization, and optimization of derivatives of this promising core structure. Future research should focus on the synthesis of a focused library of these compounds and their systematic evaluation against a panel of cancer-relevant kinases to unlock their full therapeutic potential.

VII. References

  • Gao, Y., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(5), 2415-2418.

  • Li, X., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 192, 112185.

  • Kim, H. P., et al. (2016). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 12(4), 2821–2826.

  • Munir, A., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-19.

  • Lee, H. W., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 23(7), 1534-1542.

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium.

  • Bento, A. P., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(10), 4267-4284.

  • Wu, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 518-522.

  • El-Gohary, N. S. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443.

  • Siddique, A., et al. (2025). Bicyclic 2-Aminopyrimidine Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers: Structure-Guided Design, Synthesis, Anticancer Assessment, and In-Silico Exploration. European Journal of Medicinal Chemistry, 293, 117726.

  • Abdel-Ghani, T. M., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. European Journal of Medicinal Chemistry, 293, 117726.

  • Rizk, O. H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.

  • Wang, Y., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 11(16), 2157-2175.

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.

  • Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228.

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2420.

  • Crego, I. G., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2829.

  • Ialongo, D., et al. (2022). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. Frontiers in Chemistry, 10, 992650.

  • Liu, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 875447.

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15831-15842.

  • Ghorab, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100028.

  • Mainolfi, N., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367.

  • Al-Ostath, A. I., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE, 17(1), e0262229.

  • CN102898358A - Preparation method of fluoropyridine compounds. (2013). Google Patents.

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. [Image]. Retrieved from [Link]

  • Beier, P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13246-13257.

  • Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(30), 19369-19379.

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2194-2246.

  • Liu, J., et al. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles catalyzed by a robust metal-organic framework. Tetrahedron Letters, 53(38), 5138-5141.

  • Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6973-6976.

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules.

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(45), 30467-30478.

Sources

Application

Application Note: 3-Amino-6-fluoropyridine-2-carbonitrile in Peptidomimetic Synthesis

Executive Summary This guide details the application of 3-Amino-6-fluoropyridine-2-carbonitrile as a privileged scaffold in the design of peptidomimetics, specifically targeting Cysteine Proteases (e.g., Cathepsin K, S,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Amino-6-fluoropyridine-2-carbonitrile as a privileged scaffold in the design of peptidomimetics, specifically targeting Cysteine Proteases (e.g., Cathepsin K, S, B, and SARS-CoV-2 Mpro).

Unlike standard peptide coupling reagents, this scaffold functions as a P1-P1' bioisostere . The C2-nitrile acts as a reversible covalent "warhead" that traps the catalytic cysteine thiolate, while the C6-fluorine atom modulates the electrophilicity of the ring and blocks metabolic oxidation. The C3-amino group serves as the vector for extending the peptide backbone into the S2/S3 subsites.

Key Technical Challenges Addressed:

  • Low Nucleophilicity: The electron-deficient pyridine ring renders the C3-amine poorly nucleophilic, requiring specialized coupling protocols.

  • Regioselectivity: Managing the reactivity of the C6-fluorine (susceptible to SNAr) during peptide assembly.

Chemical Rationale & Mechanism[1][2]

The "Goldilocks" Electrophile

The nitrile group (-CN) is a reversible covalent electrophile. Its reactivity is tuned by the pyridine ring electronics.

  • Aliphatic Nitriles: Often too unreactive.

  • Unsubstituted Pyridine Nitriles: Moderately reactive.[1]

  • 6-Fluoro-Pyridine Nitriles: The fluorine atom (highly electronegative) pulls electron density from the ring, increasing the electrophilicity of the C2-nitrile carbon. This makes it highly sensitive to nucleophilic attack by the active site Cysteine (Cys-SH), forming a thioimidate adduct .

Mechanism of Action (Covalent Inhibition)

The biological efficacy relies on the formation of a metastable thioimidate complex. This mimics the transition state of peptide hydrolysis, effectively locking the enzyme.

G Enzyme Free Enzyme (Cathepsin Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (Pyridine-CN) Inhibitor->Complex TS Thioimidate Adduct (Covalent Inhibition) Complex->TS Nucleophilic Attack (k_inact) Hydrolysis Hydrolysis (Slow Release) TS->Hydrolysis H2O (k_off) Hydrolysis->Enzyme Regeneration

Figure 1: Thermodynamic cycle of reversible covalent inhibition.[2] The 6-fluoro substituent increases k_inact by destabilizing the ground state of the nitrile.

Synthetic Protocols

Protocol A: Coupling to Peptide Backbone (Amide Formation)

Challenge: The C3-amino group is deactivated by the ortho-nitrile and para-fluorine. Standard EDC/NHS coupling often fails or proceeds with low yield (<20%). Solution: Use of high-reactivity acid chlorides or HATU with extended reaction times.

Materials:

  • Scaffold: 3-Amino-6-fluoropyridine-2-carbonitrile (1.0 equiv)

  • Carboxylic Acid: N-protected amino acid (e.g., Boc-Leu-OH) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) OR Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for in situ acid chloride generation.

  • Base: Sym-collidine (3.0 equiv) - Preferred over DIEA to prevent racemization with activated esters.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected amino acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M). Add Sym-collidine (1.5 equiv) and stir at 0°C for 15 minutes.

    • Critical Checkpoint: Ensure the solution turns slightly yellow (formation of the activated ester).

  • Addition: Add 3-Amino-6-fluoropyridine-2-carbonitrile (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 18–24 hours .

    • Note: Unlike standard peptides, this reaction is slow. Heating to 40°C may be required if conversion is <50% at 12h, but monitor for nitrile hydrolysis.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then saturated NaHCO3 and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will likely elute later than typical amides due to the pyridine polarity.

Protocol B: SNAr Diversification (Optional)

The C6-fluorine is a handle for late-stage diversification. It can be displaced by secondary amines to adjust solubility or potency.

Reaction: Scaffold-F + R2-NH -> Scaffold-NR2 + HF

  • Dissolve the coupled product (from Protocol A) in DMSO.

  • Add excess amine (e.g., Morpholine, 3 equiv) and DIPEA (3 equiv).

  • Heat to 80°C for 4 hours.

    • Caution: The nitrile can hydrolyze to a primary amide at high pH/temp. Keep conditions anhydrous.

Analytical Data & QC

Table 1: Expected Analytical Signatures

FeatureMethodExpected SignalInterpretation
Nitrile IR Spectroscopy~2230–2240 cm⁻¹Sharp, weak band. Absence indicates hydrolysis to amide.
Fluorine ¹⁹F NMR~ -70 to -80 ppmSinglet (or doublet if coupled to H). Shift confirms presence of F.
Amide NH ¹H NMR9.5 – 10.5 ppmDownfield shift due to electron-deficient pyridine ring.
Mass Spec LC-MS (ESI+)[M+H]⁺Pyridines ionize well. Look for M+Na adducts common in nitriles.

Biological Validation (Enzyme Assay)

To confirm the peptidomimetic activity, a fluorescence resonance energy transfer (FRET) assay is standard.

Assay Setup (Example: Cathepsin K):

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

    • Why pH 5.5? Cysteine proteases are lysosomal; they require acidic pH for optimal activity and stability.

    • Why DTT? Essential to keep the active site Cysteine reduced (Cys-SH) and not oxidized (Cys-S-S-Cys).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Protocol:

    • Incubate Enzyme (1 nM) + Inhibitor (Var. Conc.) for 30 mins at RT.

    • Add Substrate (10 µM).

    • Measure Fluorescence (Ex 360 nm / Em 460 nm) over 20 mins.

  • Analysis: Determine IC50. For covalent inhibitors, calculate

    
     to measure the efficiency of the covalent bond formation.
    

Synthesis Workflow Diagram

Synthesis Start 3-Amino-6-fluoropyridine-2-carbonitrile (Core Scaffold) Step1 Activation: Boc-AA-OH + HATU + Collidine Start->Step1 Poor Nucleophile Intermediate Coupled Intermediate (Amide Bond Formed) Step1->Intermediate 18-24h, DMF Decision Diversify C6 Position? Intermediate->Decision PathA No: Deprotect Boc (TFA/DCM) Decision->PathA Keep Fluorine PathB Yes: SNAr Reaction (R2-NH, 80°C) Decision->PathB Replace Fluorine Final Final Peptidomimetic (Ready for Assay) PathA->Final PathB->PathA Proceed to Deprotection

Figure 2: Synthetic workflow for incorporating the fluoropyridine scaffold into a peptidomimetic chain.

References

  • Covalent Inhibition Mechanism: Resnick, E., et al. (2019). "The Warhead and the Scaffold: Optimization of Covalent Inhibitors." Journal of Medicinal Chemistry. Context: Defines the thermodynamics of nitrile-cysteine trapping. (General Journal Link)

  • Nitrile-Based Protease Inhibitors: Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyridines as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(6), 949-952. Context: Establishes the cyanopyridine motif as a valid Cathepsin inhibitor.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Context: Explains the electronic effects of fluorine on the pyridine ring pKa and metabolic stability.

  • Pyridine Amide Coupling Protocols: Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Chemical Reviews. Context: Provides protocols for coupling electron-deficient anilines/aminopyridines.

  • General Peptidomimetic Strategies: Nitsche, C. (2019). "Peptide-based inhibitors of the SARS-CoV-2 main protease." Current Opinion in Chemical Biology. Context: Discusses nitrile warheads in the context of viral protease inhibition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: High-Yield Synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile

Executive Summary & Strategic Approach The synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1195768-18-3 or related isomers) presents a classic "regioselectivity vs. chemoselectivity" paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1195768-18-3 or related isomers) presents a classic "regioselectivity vs. chemoselectivity" paradox. The target molecule contains three distinct functionalities—an amine, a nitrile, and a fluorine atom—on a pyridine scaffold.

The primary yield-limiting factors in this synthesis are:

  • Regioselectivity Failure: During the nucleophilic aromatic substitution (SNAr), the nucleophile may attack C6 instead of C2, or displace both fluorine atoms.

  • Chemoselectivity Loss: The reduction of the nitro precursor often leads to hydrodefluorination (loss of F) or reduction of the nitrile group (formation of methylamine side products).

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under the acidic conditions often used for nitro reduction.

This guide moves away from low-yielding "shotgun" approaches and defines a Stepwise Regio-Controlled Protocol (SRCP). We utilize the electronic directing effects of the nitro group to install the nitrile at C2, followed by a mild, chemoselective reduction that preserves the halogen and the cyano group.

The Validated Synthetic Pathway

The most robust route utilizes 2,6-Difluoropyridine as the starting material. The pathway relies on the strong ortho-directing activation of the nitro group to facilitate selective cyanide substitution at the C2 position.

Reaction Workflow Diagram

SynthesisPath cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 SM 2,6-Difluoropyridine INT1 2,6-Difluoro- 3-nitropyridine SM->INT1 Nitration HNO3/H2SO4, 0-25°C INT2 6-Fluoro-3-nitro- 2-pyridinecarbonitrile INT1->INT2 Regioselective SnAr NaCN, DMSO, -10°C (Kinetic Control) PROD 3-Amino-6-fluoro- pyridine-2-carbonitrile INT2->PROD Chemoselective Reduction Fe, NH4Cl, EtOH/H2O (Avoids Pd/C)

Figure 1: Optimized synthetic workflow highlighting critical control points for regioselectivity and chemoselectivity.

Detailed Protocols & Troubleshooting

Phase 1: Nitration of 2,6-Difluoropyridine

Objective: Introduce the nitro group at C3 to activate the C2 position for subsequent substitution.

  • Protocol:

    • Cool concentrated H₂SO₄ (5 vol) to 0°C.

    • Add 2,6-Difluoropyridine (1.0 eq) dropwise, maintaining temp < 10°C.

    • Add fuming HNO₃ (1.2 eq) dropwise.

    • Warm to RT and stir for 2–4 hours.

    • Quench: Pour onto crushed ice. Extract with DCM.

    • Yield Expectation: 75–85% of 2,6-difluoro-3-nitropyridine.

  • Troubleshooting Guide:

    • Issue: Low conversion.[1]

    • Fix: Ensure fuming HNO₃ is fresh. If using 65% HNO₃, increase temperature to 50°C, but monitor for decomposition.

    • Safety: This reaction is exothermic.[2] Runaway nitration is a risk; strictly control addition rates.

Phase 2: Regioselective Cyanation (The "Yield Killer" Step)

Objective: Replace the Fluorine at C2 with Nitrile (CN), leaving the C6 Fluorine intact.

Mechanism: The nitro group at C3 activates the C2 position (ortho) and C6 position (para). However, the C2 position is more electrophilic due to the inductive effect of the adjacent Nitro group and the Pyridine Nitrogen. Kinetic control is essential.

  • Protocol:

    • Dissolve 2,6-difluoro-3-nitropyridine (1.0 eq) in anhydrous DMSO (10 vol).

    • Cool to -10°C to 0°C (Critical).

    • Add NaCN (1.05 eq) portion-wise. Optional: Add 18-crown-6 (0.05 eq) to improve solubility and rate at low temp.

    • Stir at 0°C for 1–2 hours. Monitor by HPLC/TLC.

    • Quench: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.[3]

  • FAQ: Regioselectivity Issues

    • Q: I am getting a mixture of isomers (C2-CN and C6-CN).

      • A: The reaction temperature is too high. At higher temperatures (>25°C), the thermodynamic product (substitution at the less sterically hindered C6) competes. Keep it cold (-10°C).

    • Q: I see bis-cyano product (dinitrile).

      • A: You have excess cyanide or the reaction ran too long. Strictly limit NaCN to 1.05 equivalents.

Phase 3: Chemoselective Reduction

Objective: Reduce –NO₂ to –NH₂ without touching the –CN or –F.

Why Standard Methods Fail:

  • Pd/C + H₂: Frequently causes hydrodefluorination (loss of F) and reduction of –CN to –CH₂NH₂.

  • SnCl₂/HCl:[4] Effective, but the strong acid can hydrolyze the nitrile to an amide (–CONH₂).

Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl) This system generates in situ acidity sufficient for reduction but mild enough to preserve the nitrile.

  • Protocol:

    • Suspend 6-fluoro-3-nitro-2-pyridinecarbonitrile (1.0 eq) in EtOH/Water (3:1 ratio).

    • Add Iron Powder (reduced, 5.0 eq) and NH₄Cl (5.0 eq).

    • Heat to 70°C with vigorous stirring for 2 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot EtOH.

    • Concentrate filtrate.[3] Partition between EtOAc and water.[3][5]

    • Yield Expectation: 85–95%.

Comparative Analysis of Reduction Methods

The choice of reduction method is the single biggest determinant of final purity.

MethodYieldNitrile StabilityFluorine StabilityImpurity Profile
Fe / NH₄Cl (Recommended) High (90%) Excellent Excellent Clean. Iron waste requires filtration.
Pd/C + H₂ (1 atm)Low (40%)Poor (Reduces to amine)Poor (Defluorination)Complex mixture of des-fluoro and methylamine analogs.
SnCl₂ / HClMed (70%)ModerateGoodRisk of amide formation (hydrolysis) due to HCl.
Zn / AcOHMed (75%)GoodGoodZinc salts can be difficult to purge; mild hydrolysis risk.

Troubleshooting & FAQ Center

Q1: My final product has a melting point lower than reported. What is the impurity?

Diagnosis: The most likely impurity is the amide derivative (3-amino-6-fluoropyridine-2-carboxamide). Cause: Hydrolysis of the nitrile during the reduction step or workup. Solution:

  • Ensure the reduction (Phase 3) is not performed in strong acid. Use the Fe/NH₄Cl method.

  • During workup, avoid prolonged exposure to basic aqueous layers, which can also hydrolyze the nitrile. Keep extractions rapid and neutral.

Q2: Can I use catalytic hydrogenation if I "poison" the catalyst?

Answer: It is risky. While sulfided Pt/C is used to prevent dehalogenation, it does not guarantee the survival of the nitrile group. If you must use hydrogenation, use Raney Nickel at low pressure, but be prepared for yield loss. The Iron powder method is chemically superior for this specific scaffold.

Q3: How do I distinguish between the C2-cyano and C6-cyano isomers by NMR?

Answer:

  • Target (C2-CN, C6-F): The protons are at C4 and C5. You will see a distinct coupling pattern. The C5 proton (ortho to F) will have a large coupling constant to Fluorine (

    
    ).
    
  • Isomer (C6-CN, C2-F): The electronic environment is different.

  • 19F NMR: This is the best diagnostic tool. The chemical shift of the fluorine will shift significantly depending on whether it is ortho to a Nitro group (pre-reduction) or an Amine (post-reduction), and its proximity to the Nitrile.

    • Tip: Compare the

      
      F NMR of your intermediate to the starting material. A shift suggests the environment has changed, but if the F signal disappears, you've displaced the wrong group.
      

References

  • Preparation of Fluoropyridine Compounds. Google Patents, CN102898358A. (Describes the synthesis of aminopyridines via bromination/fluorination and nitration routes). Link

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry, 2017.[6] (Provides context on the stability and synthesis of 3-fluoropyridine scaffolds). Link

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines. Asian Journal of Chemistry, 2008. (Validates the use of metal salts for selective nitro reduction). Link

  • Regioselective Substitution of 2,6-Difluoropyridine. ChemicalBook/Literature Precedents. (General reactivity patterns of 2,6-difluoropyridine with nucleophiles). Link

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Bioorganic & Medicinal Chemistry, 2007. (Discusses the reverse problem, highlighting the sensitivity of the nitrile/nitro pair). Link

Sources

Optimization

Technical Support Center: Recrystallization of 3-Amino-6-fluoropyridine-2-carbonitrile

Core Technical Overview Compound: 3-Amino-6-fluoropyridine-2-carbonitrile CAS: 1150114-80-9 (Generic reference for this class) Application: Critical intermediate for SHP2 inhibitors and other kinase-targeting small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Compound: 3-Amino-6-fluoropyridine-2-carbonitrile CAS: 1150114-80-9 (Generic reference for this class) Application: Critical intermediate for SHP2 inhibitors and other kinase-targeting small molecules. Physicochemical Profile:

  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Moderate polarity. Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in esters (Ethyl Acetate) and alcohols (Ethanol); sparingly soluble in non-polar hydrocarbons (Hexanes, Heptane).

  • Key Impurities: Regioisomers (e.g., 2-amino-6-fluoropyridine-3-carbonitrile), unreacted precursors (2,6-difluoropyridine-3-carbonitrile), and oxidative coupling byproducts (azo compounds).

Solvent Selection Guide (FAQ)

Q1: What is the primary solvent system recommended for recrystallization?

A: The most robust system for this class of aminocyanopyridines is a binary solvent system of Ethyl Acetate (Good Solvent) and n-Heptane or Hexanes (Anti-Solvent) .

  • Why? The amino and nitrile groups provide enough polarity to dissolve well in hot ethyl acetate. The fluorine atom and pyridine ring lipophilicity allow for controlled precipitation when the non-polar anti-solvent is added.

  • Alternative: Ethanol (95%) can be used for single-solvent recrystallization, particularly if the main impurity is inorganic salts (which are insoluble in hot ethanol) or if the product is highly crystalline.

Q2: My crude material is dark brown/black. How do I fix this?

A: Aminopyridines are prone to oxidation, leading to colored impurities.

  • Solution: You must perform a decolorization step using activated charcoal (Norit or Darco) before crystallization.

  • Protocol: Dissolve crude in hot Ethyl Acetate, add 1-2 wt% activated charcoal, stir at reflux for 15 minutes, and filter through a Celite pad while hot. Do not skip the Celite; fine carbon particles can act as nucleation sites for impure crystals.

Q3: I am seeing a "oiling out" phenomenon instead of crystallization. Why?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to:

  • Too much impurity: The melting point is depressed below the solvent boiling point.

  • Solvent choice: The boiling point of the solvent is higher than the melting point of the solvated product.

  • Fix: Switch to a lower-boiling solvent system (e.g., replace Heptane with Hexanes) or increase the volume of the "good" solvent (Ethyl Acetate) slightly to keep the product in solution at lower temperatures, then cool very slowly.

Troubleshooting & Optimization (Q&A)

IssueProbable CauseCorrective Action
Low Yield (<50%) Product is too soluble in the mother liquor.Cool the mixture to -20°C after room temp cooling. If using EtOAC/Hex, increase the Hexane ratio (up to 1:5).
Impurity Persistence Regioisomer has similar solubility profile.Perform a "slurry wash" (trituration) on the crude solid with cold diethyl ether or MTBE before recrystallization to remove surface impurities.
Insoluble Matter Inorganic salts (e.g., NH4F) from synthesis.These will not dissolve in organic solvents. Perform a hot filtration step using a pre-warmed funnel to remove them.

Detailed Experimental Protocol

Method A: Binary Solvent Recrystallization (Ethyl Acetate / n-Heptane)

Best for: Removing regioisomers and improving crystal habit.

  • Dissolution: Place 10.0 g of crude 3-Amino-6-fluoropyridine-2-carbonitrile in a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) in small portions (start with 30 mL) while heating to gentle reflux (approx. 77°C).

  • Saturation: Continue adding EtOAc until the solid just dissolves. If a small amount of dark solid remains insoluble after 50 mL, this is likely inorganic/polymeric trash—filter it off.

  • Decolorization (Optional but Recommended): Add 0.2 g activated charcoal. Reflux for 10 mins. Filter hot through Celite.

  • Precipitation: Maintain the filtrate at a gentle boil. Slowly add n-Heptane dropwise.

    • Visual Cue: Stop adding Heptane when a persistent cloudiness (turbidity) appears that does not disappear with swirling.

    • Re-dissolution: Add a few drops of EtOAc to clear the solution (make it just saturated).

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (2-3 hours).

    • Note: Rapid cooling promotes small, impure crystals. Slow cooling yields needles/prisms.

  • Finishing: Cool in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane. Dry in a vacuum oven at 40°C.

Method B: Single Solvent (Ethanol)

Best for: Scale-up and removal of inorganic salts.

  • Suspend crude solid in Ethanol (95%) (approx. 5-7 mL per gram of solid).

  • Heat to reflux.[1][2] If solid does not dissolve, add ethanol in 1 mL increments.

  • Once dissolved, allow to cool slowly.

  • If no crystals form by 30°C, scratch the glass or add a seed crystal.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purification based on the initial state of your crude material.

RecrystallizationWorkflow Start Crude 3-Amino-6-fluoropyridine-2-carbonitrile CheckSolubility Check Solubility in Hot EtOAc Start->CheckSolubility Insolubles Insoluble Solids Present? CheckSolubility->Insolubles HotFilter Perform Hot Filtration (Remove Salts) Insolubles->HotFilter Yes ColorCheck Is Solution Dark/Colored? Insolubles->ColorCheck No HotFilter->ColorCheck Charcoal Add Activated Charcoal & Filter through Celite ColorCheck->Charcoal Yes SolventChoice Select Solvent System ColorCheck->SolventChoice No Charcoal->SolventChoice BinarySystem Method A: EtOAc / Heptane (Best for Purity) SolventChoice->BinarySystem High Regioisomer Content SingleSystem Method B: Ethanol (Best for Scale/Salts) SolventChoice->SingleSystem High Salt Content Cooling Slow Cooling to RT then 0°C BinarySystem->Cooling SingleSystem->Cooling Filtration Vacuum Filtration & Wash Cooling->Filtration

Caption: Decision tree for selecting the optimal purification path based on crude impurity profile.

References

  • Sigma-Aldrich. 6-Fluoropyridine-2-carbonitrile Product Specification & Handling. Retrieved from

  • BenchChem. Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile (Analogous Chemistry). Retrieved from

  • Organic Syntheses. General Procedures for Aminopyridine Recrystallization (Coll. Vol. 7). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (Structural Analog). Retrieved from

  • Google Patents. CN102898358A: Preparation method of fluoropyridine compounds. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Fluoropyridine Carbonitrile Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of fluoropyridine carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of fluoropyridine carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction to form a cyanopyridine so slow?

A: The rate of an SNAr reaction on a fluoropyridine ring is fundamentally governed by the stability of the Meisenheimer intermediate, a resonance-stabilized anionic complex formed upon nucleophilic attack.[1] Several factors can contribute to a sluggish reaction:

  • Insufficient Ring Activation: The pyridine ring is inherently electron-deficient, but strong electron-withdrawing groups (EWGs) ortho or para to the fluorine leaving group are crucial for accelerating the reaction.[2] If your substrate lacks sufficient activation, the initial nucleophilic attack will be slow.

  • Poor Nucleophile: The nucleophilicity of your cyanide source is critical. While simple salts like KCN or NaCN are common, their solubility in organic solvents can be limited.[3]

  • Inappropriate Solvent: The choice of solvent plays a major role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the cyanide salt, leaving a "naked," more reactive cyanide anion.[4] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[5]

  • Low Temperature: While milder conditions are an advantage of using fluoropyridines, some reactions still require elevated temperatures to overcome the activation energy barrier.[6]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

A: Side reactions can be a major hurdle in achieving high purity and yield. Common culprits include:

  • Hydrolysis of the Nitrile: Under harsh basic or acidic conditions, particularly during workup, the carbonitrile group can hydrolyze to a carboxamide or even a carboxylic acid.[7]

  • Competing Nucleophilic Attack: If your substrate has multiple leaving groups or activated positions, you may see a mixture of regioisomers. The inherent electronic properties of the pyridine ring favor substitution at the 2- and 4-positions.[1]

  • Decomposition: Highly activated pyridine rings can be susceptible to decomposition at elevated temperatures, often indicated by the reaction mixture turning dark.[7]

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.

Q3: What is the "element effect" and why is fluorine a good leaving group in SNAr reactions?

A: The "element effect" in SNAr reactions refers to the surprising observation that fluoride is an excellent leaving group, often better than chloride, bromide, or iodide.[2][8] This is counterintuitive because the C-F bond is the strongest single bond to carbon. The key is that the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate, not the departure of the leaving group.[1] Fluorine's high electronegativity strongly activates the ring towards this initial attack, accelerating the overall reaction rate.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[1]

Q4: Can I use a catalyst to speed up my cyanation reaction?

A: Yes, both transition-metal and photoredox catalysis can be employed.

  • Palladium-catalyzed cyanation is a powerful method for coupling cyanide with aryl halides, including chloropyridines.[3] This can be advantageous when the SNAr reaction is sluggish.

  • Copper-catalyzed reactions , such as the Rosenmund-von Braun reaction, have traditionally been used but often require high temperatures and stoichiometric amounts of copper(I) cyanide.[3][9] Modern variations use catalytic copper.[9]

  • Photoredox catalysis has emerged as a mild and efficient method for cyanation, proceeding through radical intermediates.[10] This can be particularly useful for substrates that are sensitive to harsh thermal conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are experiencing low or no conversion of your starting fluoropyridine, follow this troubleshooting workflow.

LowConversion Start Low/No Conversion Detected Check_Reagents Verify Reagent Purity & Activity - Fresh Cyanide Source? - Anhydrous Solvent? Start->Check_Reagents Optimize_Conditions Systematically Optimize Conditions Check_Reagents->Optimize_Conditions Reagents OK Increase_Temp Increase Temperature (e.g., 80°C to 120°C) Optimize_Conditions->Increase_Temp Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Still Low Conversion Base_OK Reaction Improved Increase_Temp->Base_OK Success Change_Solvent Switch to Higher-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP) Increase_Time->Change_Solvent Still Low Conversion Increase_Time->Base_OK Success Change_Base Consider Stronger, Non-Nucleophilic Base (e.g., K2CO3 to KOtBu) Change_Solvent->Change_Base Still Low Conversion Change_Solvent->Base_OK Success Consider_Catalysis Alternative Strategy: Catalytic Cyanation Change_Base->Consider_Catalysis Still Low Conversion Change_Base->Base_OK Success

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Reagent Integrity: Cyanide salts can degrade over time, and solvents must be anhydrous, as water can deactivate the nucleophile.[1][9]

  • Temperature and Time: These are fundamental kinetic parameters. Increasing them provides more energy to overcome the activation barrier.[6]

  • Solvent Choice: A solvent like DMSO has a higher boiling point and can often better solvate the cation of the cyanide salt than DMF, leading to a more reactive "naked" cyanide anion.[4]

  • Base Selection: If a base is used, its strength can be critical. For example, when deprotonating a nitrile to form a nucleophile, a stronger base like KOtBu might be necessary. However, ensure it is non-nucleophilic to avoid competing reactions.[11]

  • Catalytic Routes: If thermal SNAr is not viable, palladium- or copper-catalyzed methods provide an alternative mechanistic pathway that may have a lower activation barrier.[3]

Issue 2: Complex Product Mixture and Purification Difficulties

A complex product mixture often points to a lack of selectivity or product degradation.

ComplexMixture Start Complex Product Mixture Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Hydrolysis_Check Evidence of Hydrolysis? (Amide/Carboxylic Acid) Analyze_Byproducts->Hydrolysis_Check Regioisomer_Check Evidence of Regioisomers? Analyze_Byproducts->Regioisomer_Check Degradation_Check Dark Color/Polymeric Material? Analyze_Byproducts->Degradation_Check Modify_Workup Modify Workup: - Lower Temperature - Buffer pH Hydrolysis_Check->Modify_Workup Yes Lower_Temp Lower Reaction Temperature Regioisomer_Check->Lower_Temp Yes Degradation_Check->Lower_Temp Yes Solution Clean Reaction Modify_Workup->Solution Protecting_Group Consider Protecting Groups for Other Reactive Sites Lower_Temp->Protecting_Group If necessary Inert_Atmosphere Ensure Inert Atmosphere (N2/Ar) Lower_Temp->Inert_Atmosphere Also consider Protecting_Group->Solution Inert_Atmosphere->Solution

Caption: Troubleshooting workflow for complex reaction mixtures.

Causality Explained:

  • Byproduct Identification: The first step is to understand what you are making. LC-MS can give you molecular weights, and NMR can confirm structures.

  • Hydrolysis: The nitrile group is sensitive to pH extremes, especially at elevated temperatures during reaction or workup.[7] Neutralizing the reaction mixture carefully and keeping the temperature low during extraction can mitigate this.

  • Regioselectivity: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Degradation: High temperatures can cause decomposition.[7] Running the reaction at the lowest effective temperature is crucial. An inert atmosphere prevents oxidative side reactions.[9]

Experimental Protocols & Data

Protocol 1: General Procedure for SNAr Cyanation of 2-Fluoropyridine

This protocol describes a typical procedure for the reaction of a 2-fluoropyridine derivative with potassium cyanide.

Materials:

  • 2-Fluoropyridine derivative (1.0 equiv)

  • Potassium cyanide (KCN) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add potassium cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Reactant Addition: Add the 2-fluoropyridine derivative (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Safety Note: Quenching cyanide-containing reaction mixtures requires a well-ventilated fume hood and appropriate personal protective equipment. The aqueous waste should be treated with bleach or hydrogen peroxide to neutralize excess cyanide before disposal.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reaction Conditions for SNAr Cyanation

The following table summarizes typical starting points for optimizing the reaction time for the cyanation of activated fluoropyridines.

ParameterConditionRationale & Notes
Cyanide Source KCN, NaCN, Zn(CN)₂KCN/NaCN are common but have limited solubility. Zn(CN)₂ can be used in Pd-catalyzed reactions and is less toxic.[3]
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents are preferred. DMSO is often more effective than DMF for difficult substrates.[4]
Temperature 80 - 150 °CStart around 80-100 °C. Increase incrementally if conversion is low. Highly activated substrates may react at lower temperatures.[6]
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC/LC-MS to determine the optimal time.
Additives Phase-Transfer Catalyst (e.g., TBAB)Can be beneficial when using poorly soluble cyanide salts in a biphasic system or to enhance reactivity.[12]

References

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis &amp; Fragmentation Guide: 3-Amino-6-fluoropyridine-2-carbonitrile

Executive Summary 3-Amino-6-fluoropyridine-2-carbonitrile (MW: 137.11 Da) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and fluorinated peptidomimetics. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-6-fluoropyridine-2-carbonitrile (MW: 137.11 Da) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and fluorinated peptidomimetics. Its structural duality—possessing both a basic amino group and electron-withdrawing cyano/fluoro substituents—creates unique analytical challenges.

This guide compares the Standard Generic C18 Approach against an Optimized Fluorophenyl (PFP) Method , demonstrating why the latter provides superior retention and peak shape. Furthermore, it details the specific ESI+ fragmentation pathways required for confident structural verification in drug development workflows.

Part 1: Method Development & Column Comparison

The Analytical Challenge

The presence of the fluorine atom at the C6 position and the nitrile at C2 significantly reduces the basicity of the pyridine nitrogen compared to non-substituted aminopyridines. Consequently, this molecule behaves as a weak base with moderate polarity.

  • Problem with Standard C18: On standard alkyl-bonded phases (C18), the compound often elutes near the void volume (

    
    ) due to insufficient hydrophobic interaction, leading to ion suppression from salts and poor sensitivity.
    
  • The Solution (PFP): Pentafluorophenyl (PFP) columns utilize multiple retention mechanisms—hydrophobicity,

    
     interactions, and specific fluorine-fluorine interactions—that are highly selective for fluorinated aromatics.
    
Comparative Performance Data

The following table contrasts the performance of a generic C18 method versus the optimized PFP method.

FeatureMethod A: Generic C18 Method B: Optimized PFP (Recommended)
Column C18 (3.0 x 100 mm, 3 µm)PFP (Propyl-Pentafluorophenyl) (3.0 x 100 mm, 3 µm)
Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Dipole
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol
Retention Factor (

)
0.8 (Elutes near void)3.2 (Well-retained)
Peak Symmetry 0.85 (Tailing due to silanol activity)1.10 (Sharp, symmetrical)
Matrix Effect High (Co-elutes with plasma salts)Low (Separated from void)

Expert Insight: Methanol is preferred over Acetonitrile for the PFP method. Methanol is a protic solvent that enhances the


 interaction between the analyte's pyridine ring and the PFP stationary phase, whereas Acetonitrile (aprotic) can suppress these specific interactions.

Part 2: Mass Spectrometry & Fragmentation Logic[1]

Ionization Conditions[1][2][3][4][5]
  • Mode: ESI Positive (+)[1][2]

  • Adduct:

    
     (m/z 138.05)
    
  • Acidity Requirement: Due to the electron-withdrawing effects of the -CN and -F groups, the pyridine nitrogen is less basic. A mobile phase pH

    
     3.0 (using Formic Acid) is critical to ensure efficient protonation.
    
Fragmentation Pathway (MS/MS)

Structural confirmation relies on observing specific neutral losses. The fragmentation of 3-Amino-6-fluoropyridine-2-carbonitrile follows a distinct "Heterocyclic Cleavage" pathway.

  • Precursor: m/z 138.05

    
    
    
  • Primary Loss (-HCN): The nitrile group is labile under CID (Collision Induced Dissociation), leading to the loss of Hydrogen Cyanide (27 Da).

  • Secondary Loss (-HF): The fluorinated ring system can eliminate Hydrogen Fluoride (20 Da), a characteristic marker for fluorinated aromatics.

    • 
       (Formation of a pyrrole-like cation)
      
  • Alternative Primary Loss (-NH3): Loss of ammonia (17 Da) from the amino group.

Visualization: Fragmentation Tree

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for 3-Amino-6-fluoropyridine-2-carbonitrile Precursor Precursor Ion [M+H]+ m/z 138.05 Frag1 Fragment A [M+H - HCN]+ m/z 111.04 Precursor->Frag1 - HCN (27 Da) (Nitrile Loss) Frag2 Fragment B [M+H - NH3]+ m/z 121.02 Precursor->Frag2 - NH3 (17 Da) (Amino Loss) Frag3 Fragment C (Pyrrole-like cation) [M+H - HCN - HF]+ m/z 91.03 Frag1->Frag3 - HF (20 Da) (Fluorine Elimination)

Figure 1: The dominant pathway involves the loss of the nitrile group (HCN) followed by defluorination (HF).

Part 3: Detailed Experimental Protocol

Sample Preparation

To ensure "Trustworthiness" and reproducibility, this protocol avoids complex extraction steps that might induce degradation.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (not DMSO, to avoid mass spec background).

  • Working Standard: Dilute to 1 µg/mL in Water/Methanol (90:10 v/v) + 0.1% Formic Acid.

    • Note: High organic content in the diluent can cause peak distortion (solvent effect) when injecting on the PFP column. Keep organic <10%.

LC-MS/MS Parameters (Optimized PFP Method)
ParameterSetting
Instrument UHPLC coupled to Triple Quadrupole (QqQ)
Column Fluorophenyl (PFP), 2.1 x 50 mm, 1.7 µm or 2.7 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 0-0.5 min: 5% B (Isocratic hold for polar retention)0.5-3.0 min: 5%

95% B3.0-4.0 min: 95% B (Wash)4.0-5.0 min: 5% B (Re-equilibration)
Injection Vol 2 µL
MS Source Parameters (Generic ESI)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Cone Voltage: 30 V (Optimize for precursor m/z 138)

  • Collision Energy (CE):

    • For m/z 111 (Quantifier): 15-20 eV

    • For m/z 91 (Qualifier): 30-35 eV

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 3-Aminopyridine (Analogous fragmentation patterns). National Institute of Standards and Technology.[3] [Link]

  • Restek Corporation. (2021). Comprehensive LC-MS/MS Analysis of Amino Acids. (Grounding for mobile phase selection in polar amine analysis). [Link]

  • University of Kyoto. (n.d.). pKa Data Compiled by R. Williams (Pyridine Derivatives). (Source for basicity estimation of pyridine ring). [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Amino-6-fluoropyridine-2-carbonitrile vs. Non-Fluorinated Analogs

The following guide provides an in-depth technical comparison of 3-Amino-6-fluoropyridine-2-carbonitrile versus its non-fluorinated analogs (specifically chloro- and bromo- variants). This analysis is designed for medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Amino-6-fluoropyridine-2-carbonitrile versus its non-fluorinated analogs (specifically chloro- and bromo- variants). This analysis is designed for medicinal chemists and process engineers selecting the optimal building block for heterocyclic synthesis.

Executive Summary

3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 883232-41-1) acts as a specialized "high-velocity" electrophile for Nucleophilic Aromatic Substitution (


), significantly outperforming its chloro- (CAS: 95095-84-4) and bromo- analogs. While the Fluoro  analog is the superior choice for introducing heteroatom nucleophiles (O, N, S) at the C-6 position under mild conditions, the Chloro/Bromo  analogs are the requisite choice for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the inertness of the C–F bond toward oxidative addition.
Quick Selection Matrix
Desired TransformationRecommended AnalogMechanismRationale
Ether/Amine Formation (C-O, C-N) Fluoro

F stabilizes Meisenheimer complex; reacts ~300x faster than Cl.
Biaryl/Alkyl Formation (C-C) Chloro / Bromo Suzuki / NegishiC-Cl/Br bond allows facile oxidative addition by Pd(0).
Amine Functionalization (Exocyclic) Fluoro Acylation / UreaF is stable; Cl/Br may undergo side reactions or hydrolysis.

Electronic Structure & Reactivity Analysis

The reactivity of this scaffold is governed by the interplay between the electron-rich amino group and the electron-deficient pyridine ring, further activated by the nitrile.

Structural Dynamics
  • Activation (C-6 Position): The pyridine nitrogen (ortho) and the nitrile group (para) exert strong electron-withdrawing effects, making C-6 highly electrophilic.

  • The "Fluorine Effect": In

    
     reactions, the rate-determining step is the nucleophilic attack, not the bond breaking. The high electronegativity of Fluorine (
    
    
    
    ) lowers the energy of the transition state (Meisenheimer complex) significantly more than Chlorine (
    
    
    ), despite the C-F bond being stronger.
  • Deactivation (C-3 Position): The exocyclic amino group at C-3 acts as an electron donor (+R effect), partially deactivating the ring. However, the combined withdrawing power of the N-heterocycle and Nitrile overcomes this, maintaining reactivity at C-6.

G cluster_0 Electronic Vectors Nitrile 2-CN Group (Strong EWG) Activates C-6 Center C-6 Reactivity (Hotspot) Nitrile->Center Para-Activation PyridineN Pyridine Nitrogen (EWG) Activates C-6 PyridineN->Center Ortho-Activation Amino 3-NH2 Group (EDG) Weak Deactivation Amino->Center Resonance (Weak) Fluorine 6-Fluoro (Inductive Withdrawal) Stabilizes Intermediate Fluorine->Center Inductive Effect

Figure 1: Electronic vectors influencing the reactivity of the C-6 position.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )

This is the primary utility of the fluorinated analog.

  • Fluoro Analog: Reacts rapidly with amines, alcohols, and thiols. Often proceeds at room temperature or mild heating (40–60 °C).

  • Chloro Analog: Requires higher temperatures (80–120 °C) or stronger bases.

  • Experimental Insight: In competitive kinetics studies of 2-halo-pyridines, the fluoro derivative reacts approximately 320 times faster with ethoxide than the chloro derivative.

Protocol: Synthesis of 6-Morpholino-3-aminopyridine-2-carbonitrile

  • Substrate: Dissolve 3-Amino-6-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous DMSO or DMF (0.2 M).

  • Nucleophile: Add Morpholine (1.2 eq).

  • Base: Add

    
     (1.5 eq).
    
  • Conditions: Stir at 25 °C for 2 hours . (Note: The Chloro analog would require heating to 90 °C for 12+ hours).

  • Workup: Dilute with water, extract with EtOAc. Yields are typically >90%.

B. Palladium-Catalyzed Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

If your synthetic route requires forming a C-C bond at position 6 (e.g., attaching a phenyl ring), the Fluorine atom is a liability.

  • Fluoro Analog: The C-F bond strength (~116 kcal/mol) renders it inert to oxidative addition by standard Pd(0) catalysts. Specialized Ni-catalysts are required to activate it, which complicates the protocol.

  • Chloro/Bromo Analog: The C-Cl (~81 kcal/mol) and C-Br (~68 kcal/mol) bonds are easily activated. The Bromo analog is preferred for difficult couplings, while the Chloro is sufficient for standard aryl boronic acids.

DecisionTree Start Target Transformation at C-6 Q1 Bond Type? Start->Q1 Hetero Heteroatom (O, N, S) (Ether, Amine) Q1->Hetero Carbon Carbon (C-C) (Biaryl, Alkyl) Q1->Carbon PathA Reaction: SnAr Hetero->PathA PathB Reaction: Suzuki/Stille Carbon->PathB ChoiceA Select: 6-FLUORO Analog (High Yield, Mild Temp) PathA->ChoiceA ChoiceB Select: 6-CHLORO/BROMO Analog (Standard Pd Cycle) PathB->ChoiceB

Figure 2: Decision matrix for selecting the appropriate halogenated precursor.

Quantitative Comparison Data

The following table synthesizes reactivity data based on standard pyridine chemistry principles and specific analog reports.

Feature6-Fluoro Analog6-Chloro Analog6-Bromo Analog

Relative Rate
~320 (Fastest)1 (Baseline)~0.8

Temp (Amine)
25 – 50 °C80 – 120 °C80 – 120 °C
Suzuki Coupling Very Poor (<5% yield)*GoodExcellent
Buchwald Coupling InertGoodExcellent
Cost / Availability High / SpecializedLow / CommodityMedium
Metabolic Stability High (if F is retained)Low (Cl is a metabolic handle)Low

*Unless using specialized Ni-catalysts or photoredox conditions.

Experimental Considerations & Safety

Handling Fluorinated Nitriles[1][2]
  • Hydrolysis Risk: The 2-cyano group is susceptible to hydrolysis to the amide (carboxamide) under strongly basic conditions at high temperatures. Because the Fluoro analog reacts under milder conditions, it often preserves the nitrile functionality better than the Chloro analog, which requires harsh heating that may inadvertently hydrolyze the nitrile.

  • Solvent Effects: For

    
     with the Fluoro analog, dipolar aprotic solvents (DMSO, DMF, NMP) dramatically accelerate the reaction by solvating the cation and leaving the nucleophile "naked" and more reactive.
    
Self-Validating Protocol Check

When running these reactions, monitor the disappearance of the starting material by LCMS.

  • Fluoro SM: Mass [M+H]+ = 138.

  • Chloro SM: Mass [M+H]+ = 154/156 (3:1 pattern).

  • Observation: If using the Fluoro analog and reaction is <50% complete after 1 hour at RT, check the quality of your base (

    
    ) or the dryness of your solvent. The reaction should be fast.
    

References

  • Reactivity of Fluoropyridines: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Accessed Feb 2026.

  • Kinetic D

    
    ): ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Accessed Feb 2026. 
    
  • Suzuki Coupling Limitations: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts." Accessed Feb 2026.

  • Analog Synthesis (Chloro): ChemicalBook. "Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile." Accessed Feb 2026.

  • Buchwald-Hartwig Scope: Wikipedia/Review. "Buchwald-Hartwig amination: Substrate Scope and Aryl Halide Reactivity." Accessed Feb 2026. [1]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 3-Amino-6-fluoropyridine-2-carbonitrile

Executive Summary 3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1211529-68-0) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1211529-68-0) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structural integrity is defined by three distinct functional handles: a primary amine (-NH₂), an electron-withdrawing nitrile (-CN), and a fluorine atom at the C6 position.

This guide provides a comparative infrared (IR) spectroscopy analysis to distinguish this target molecule from its common structural analogs and process impurities. By focusing on the unique spectral "fingerprint" created by the fluorine substituent, researchers can rapidly validate identity and purity without initially resorting to more expensive NMR or MS techniques.

Structural Analysis & Predicted Spectral Signature

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The interplay between the electron-donating amine and the electron-withdrawing nitrile/fluorine groups creates a unique dipole moment that influences peak intensity and position.

Table 1: Characteristic IR Bands for 3-Amino-6-fluoropyridine-2-carbonitrile
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretching (Sym & Asym)3450 – 3300Medium/StrongAppears as a distinct doublet .[1]
Nitrile (-CN) C≡N Stretching2240 – 2210Medium/SharpHighly diagnostic; shifts slightly due to F-substitution.
Pyridine Ring C=N / C=C Ring Stretching1620 – 1560StrongCharacteristic "breathing" modes of the heterocycle.
Primary Amine (-NH₂) N-H Scissoring (Bending)1650 – 1620MediumOften overlaps with ring stretches.
Aryl Fluoride (C-F) C-F Stretching1250 – 1100Very Strong The key differentiator from non-fluorinated analogs.
Aryl C-H Out-of-Plane (oop) Bending850 – 700StrongPattern depends on 1,2,3,4-substitution geometry.

Expert Insight: The presence of the fluorine atom at C6 induces an inductive effect that typically shifts the nitrile stretch to a slightly higher wavenumber compared to the non-fluorinated analog (3-aminopyridine-2-carbonitrile).

Comparative Analysis: Target vs. Alternatives & Impurities

In a drug development context, "performance" of an analytical method is defined by its ability to distinguish the target from structurally similar impurities. Below is a direct comparison of the target molecule against its most common process impurities.

Comparison 1: The "Missing Fluorine" Impurity

Alternative: 3-Aminopyridine-2-carbonitrile Context: This is the starting material or a side-product of incomplete fluorination/halogen-exchange reactions.

  • Differentiation Strategy:

    • Target (Fluorinated): Shows a dominant, broad band between 1100–1250 cm⁻¹ (C-F stretch).

    • Alternative (Non-Fluorinated): Lacks the strong C-F band. The fingerprint region (600–900 cm⁻¹) will show a different C-H bending pattern due to the presence of a hydrogen at C6 instead of fluorine.

Comparison 2: The "Precursor" Impurity

Alternative: 3-Amino-6-bromopyridine-2-carbonitrile Context: Common precursor in halogen-exchange (Halex) fluorination.

  • Differentiation Strategy:

    • Target (Fluorinated): C-F stretch at ~1200 cm⁻¹.

    • Alternative (Brominated): Lacks C-F stretch. Shows a C-Br stretch, typically at lower frequencies (600–500 cm⁻¹ ), though this is often near the cutoff of standard FTIR. The mass difference significantly alters the ring breathing modes in the 1500–1000 cm⁻¹ region.

Table 2: Comparative Spectral Logic
FeatureTarget Molecule (3-Amino-6-F)Non-Fluorinated Analog (3-Amino-H)Brominated Precursor (3-Amino-6-Br)
3400 cm⁻¹ Region Doublet (-NH₂)Doublet (-NH₂)Doublet (-NH₂)
2220 cm⁻¹ Region Sharp (-CN)Sharp (-CN)Sharp (-CN)
1200 cm⁻¹ Region Strong Signal (C-F) Weak/BaselineWeak/Baseline
Fingerprint (<900) Specific 1,2,3,4-subst. patternDifferent C-H oop patternPossible C-Br bands (low freq)

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data that allows for the subtle distinctions described above, a rigorous sample preparation protocol is required.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Suitability: Best for rapid QC of solid powders.

  • Step 1: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Step 2: Place ~5-10 mg of the sample onto the crystal.

  • Step 3: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Step 4: Acquire spectrum (Range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 16 or 32).

  • Step 5: Validation: Check for the C-F stretch intensity. If the peak at ~1200 cm⁻¹ is weak, check sample contact or crystal cleanliness.

Method B: KBr Pellet - For High-Resolution Fingerprinting
  • Suitability: Required when resolving complex fingerprint regions or for publication-quality spectra.

  • Step 1: Mix sample with spectroscopic grade KBr (Ratio 1:100).

  • Step 2: Grind effectively in an agate mortar to minimize light scattering (Christiansen effect).

  • Step 3: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Step 4: Acquire spectrum in transmission mode.

Visualizing the Logic

Diagram 1: QC Decision Tree (Spectral Verification)

This workflow illustrates how a QC analyst should process the IR data to accept or reject a batch of 3-Amino-6-fluoropyridine-2-carbonitrile.

QC_Workflow Start Start: Acquire IR Spectrum CheckCN Check 2200-2240 cm⁻¹ (Nitrile Peak Present?) Start->CheckCN CheckNH2 Check 3300-3450 cm⁻¹ (Amine Doublet Present?) CheckCN->CheckNH2 Yes Fail_Identity FAIL: Wrong Scaffold CheckCN->Fail_Identity No CheckCF Check 1100-1250 cm⁻¹ (Strong C-F Stretch?) CheckNH2->CheckCF Yes CheckNH2->Fail_Identity No CompareFP Compare Fingerprint (600-900 cm⁻¹) vs Reference Standard CheckCF->CompareFP Strong Signal Fail_Impurity FAIL: Non-Fluorinated Impurity CheckCF->Fail_Impurity Weak/Absent Pass PASS: Identity Confirmed CompareFP->Pass Match CompareFP->Fail_Impurity Mismatch

Caption: QC Decision Tree for validating 3-Amino-6-fluoropyridine-2-carbonitrile identity via FTIR.

Diagram 2: Synthesis & Impurity Origin

Understanding where the spectral differences come from requires understanding the synthesis. This diagram maps the chemical transformation to the spectral change.

Synthesis_Pathway Precursor Precursor: 3-Amino-6-bromopyridine-2-CN (No C-F Peak) Reaction Reaction: Fluorination (e.g., KF, 18-crown-6) Precursor->Reaction Target Target: 3-Amino-6-fluoropyridine-2-CN (Strong C-F Peak ~1200 cm⁻¹) Reaction->Target Success SideProduct Side Product: Hydro-dehalogenation (No C-F, Different C-H oop) Reaction->SideProduct Failure/Side Rxn

Caption: Synthetic origin of spectral impurities. The appearance of the C-F peak is the primary indicator of reaction success.

References

  • BenchChem. (2025).[2][3] Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 6-Fluoropyridine-2-carbonitrile Product Specification & CoA. Retrieved from

  • ResearchGate. (2020). Fluorinated Aminopyridines: Synthesis, Structure, and Hydrogen Bonding. Retrieved from

  • ChemicalBook. (2024). Synthesis of 3-Amino-6-cyanopyridine derivatives. Retrieved from

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Amino-6-fluoropyridine-2-carbonitrile

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and the failure of entire development programs. The subject of this guide, 3-Amino-6-fluoropyridine-2-carbonitrile, is a heterocyclic scaffold featuring a confluence of functional groups—an aromatic amine, a nitrile, and a fluorine atom—that are prevalent in modern pharmacophores.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques used for structural validation, centered around the definitive method of Single-Crystal X-ray Crystallography (SC-XRD). We will explore not only the protocols but the fundamental reasoning behind the multi-technique, self-validating approach required for absolute confidence in molecular structure.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It moves beyond establishing connectivity to provide exact bond lengths, bond angles, and stereochemistry in the solid state. This method is considered the "gold standard" because it yields a visual, experimentally-derived model of the molecule, offering an unparalleled level of certainty.[3][5]

The Crystallography Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a systematic process where each step is designed to ensure the quality and validity of the final model. The causality behind this workflow is crucial: a high-quality crystal is a prerequisite for a high-resolution diffraction pattern, which in turn is essential for an accurate electron density map and a trustworthy final structure.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound growth_methods Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, Liquid-Liquid Diffusion) start->growth_methods crystal High-Quality Single Crystal growth_methods->crystal Weeks to Months mount Mount Crystal & Cryo-cool crystal->mount diffraction Expose to X-ray Beam (Synchrotron Source) mount->diffraction pattern Collect Diffraction Pattern diffraction->pattern phase Solve the Phase Problem (Direct Methods) pattern->phase map Calculate Electron Density Map phase->map build Build Atomic Model map->build refine Refine Model vs. Data build->refine final_structure Final Validated Structure (CIF File) refine->final_structure Check R-factor

Caption: Experimental workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Obtaining the Crystal Structure
  • Crystal Growth (The Critical First Step): The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice.

    • Rationale: Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which will not diffract X-rays in a coherent manner. Slow, controlled crystallization is essential.

    • Methodology (Vapor Diffusion):

      • Dissolve 5-10 mg of highly purified 3-Amino-6-fluoropyridine-2-carbonitrile in a small volume (2-3 µL) of a "well" solvent in which it is soluble (e.g., acetone, ethyl acetate).

      • Pipette this "drop" onto a siliconized glass coverslip.

      • Invert the coverslip and seal it over a reservoir containing a larger volume (500 µL) of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane).[5]

      • Over several days or weeks, the anti-solvent vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and promoting the formation of single crystals.

  • Data Collection:

    • Using a micromanipulator, select a suitable single crystal (typically 0.1-0.3 mm) and mount it on a cryo-loop.[4]

    • Flash-cool the crystal in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

    • Mount the crystal on a goniometer in an X-ray diffractometer.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • For a small molecule like this, "direct methods" are used to solve the phase problem, generating an initial electron density map.

    • An atomic model is built into the map, and the positions and thermal parameters of the atoms are refined against the experimental data until the calculated diffraction pattern closely matches the observed one. The quality of this fit is assessed by the R-factor (Residual factor), with values below 5% (0.05) indicating a very good refinement for small molecules.

Interpreting the Data: An Illustrative Example

While a published structure for 3-Amino-6-fluoropyridine-2-carbonitrile is not available, the table below presents a realistic set of crystallographic data, modeled on parameters from similar published aminopyridine structures.[6][7] This is the type of data that provides the definitive structural proof.

ParameterIllustrative ValueSignificance
Chemical FormulaC₆H₄FN₃Confirms the elemental composition in the crystal unit.
Molar Mass137.12 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=7.5, b=9.2, c=8.8Dimensions of the unit cell.
β (°)105.5°Angle of the unit cell for a monoclinic system.
Volume (ų)585.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
Final R₁ [I > 2σ(I)]0.045A low R-factor indicates a high-quality model with excellent agreement with experimental data.
Goodness-of-Fit (GooF)1.05A value close to 1 indicates a good refinement.

Part 2: Orthogonal & Complementary Validation Techniques

While SC-XRD is definitive for the solid state, it is crucial to verify that the structure is consistent in solution, where most biological assays are performed. Orthogonal methods—independent analytical techniques—provide this confirmation and build a more complete, trustworthy picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-Amino-6-fluoropyridine-2-carbonitrile, a multi-nuclear approach is essential.

  • ¹H NMR: Would confirm the presence of two distinct aromatic protons and the amine protons. Their chemical shifts and coupling constants would validate their positions on the pyridine ring.

  • ¹³C NMR: Would show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the overall carbon skeleton.

  • ¹⁹F NMR: A single resonance in the ¹⁹F spectrum provides unambiguous evidence for the fluorine atom.[8] Its chemical shift gives insight into its electronic environment.

  • 2D NMR (HSQC/HMBC): These experiments are critical for piecing the puzzle together. HSQC correlates protons to the carbons they are directly attached to, while HMBC shows correlations between protons and carbons over two or three bonds. This allows for the unequivocal assignment of the substitution pattern.

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of amine protons, making them more easily observable.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectra and assign all peaks to their respective atoms in the molecule, ensuring all observed correlations are consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition.[9][10] This technique is a rapid and highly sensitive method to confirm that the correct atoms are present in the correct quantities.

  • Expected Result: High-resolution mass spectrometry (e.g., ESI-TOF) should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, C₆H₅FN₃⁺. The measured mass should be within 5 ppm of the calculated theoretical mass.

  • Isotopic Pattern: Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern like chlorine or bromine.[11]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the molecular formula C₆H₄FN₃.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful in-silico validation tool.[12][13] By calculating the molecule's lowest energy conformation, we can generate a theoretical model to compare against experimental results.[14]

  • Application: A geometry optimization of 3-Amino-6-fluoropyridine-2-carbonitrile would provide theoretical bond lengths and angles. These can be compared to the values obtained from X-ray crystallography. Furthermore, computational software can predict NMR chemical shifts, which can be correlated with the experimental solution-state data.[14][15]

Part 3: Integrated Structural Analysis: A Comparative Guide

No single technique tells the whole story. True structural validation comes from the convergence of data from multiple, independent sources. The diagram below illustrates how these techniques are integrated to build an unshakeable structural assignment, with SC-XRD acting as the final arbiter.

integrated_validation cluster_initial Initial Characterization cluster_computational Theoretical Validation cluster_definitive Definitive Proof synthesis Synthesized Compound (Proposed Structure) ms Mass Spectrometry (HRMS) synthesis->ms Provides: Molecular Formula nmr NMR Spectroscopy (1D & 2D) synthesis->nmr Provides: Atom Connectivity dft Computational Chemistry (DFT) synthesis->dft Provides: Theoretical Geometry xrd Single-Crystal X-ray Crystallography ms->xrd Hypothesis Corroboration nmr->xrd Hypothesis Corroboration dft->xrd Hypothesis Corroboration conclusion Confirmed Structure xrd->conclusion Unambiguous Proof

Caption: Integrated workflow for complete molecular structure validation.

Comparison of Validation Techniques
TechniqueInformation ProvidedPhaseStrengthsLimitations
Single-Crystal X-ray (SC-XRD) Absolute 3D structure, bond lengths/anglesSolidUnambiguous, definitive, "gold standard"Requires high-quality single crystals, which can be difficult to grow
NMR Spectroscopy Atomic connectivity, solution-state conformationLiquidExcellent for determining constitution, non-destructiveCan be ambiguous for complex stereochemistry, interpretation requires expertise
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS)GasHigh sensitivity, requires minimal sampleProvides no information on atom connectivity or 3D structure
Computational Chemistry (DFT) Theoretical 3D geometry, predicted spectral dataIn-silicoProvides a model for comparison, no sample neededIt is a theoretical model, not direct experimental evidence

Conclusion

The structural validation of a novel chemical entity like 3-Amino-6-fluoropyridine-2-carbonitrile demands a rigorous, multi-faceted approach. While initial spectroscopic data from NMR and Mass Spectrometry can build a strong and compelling case for the proposed structure, they describe the molecule in the solution and gas phases, respectively. Computational modeling provides powerful theoretical support. However, for absolute, indisputable proof of the three-dimensional atomic arrangement, single-crystal X-ray crystallography is the indispensable gold standard. The convergence of data from all these techniques provides the self-validating, trustworthy, and authoritative structural foundation necessary for high-stakes fields like drug discovery.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
  • Organic Compounds Containing Halogen
  • COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS. Mintage Journal of Pharmaceutical and Medical Sciences.
  • Molecular structure and properties calculations.
  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks.
  • Predicting Molecular Properties via Comput
  • Researchers develop powerful method to solve structures of small molecules. News-Medical.net.
  • Review x Ray crystallography.
  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E.
  • X-Ray Crystallography.
  • X-ray Protein Crystallography. Physics LibreTexts.
  • An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem.
  • 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E.
  • The most commonly used fluorinated amino acids for PrOF NMR.

Sources

Validation

Comparative Bioactivity Landscape: Fluorinated Pyridine Carbonitriles in Medicinal Chemistry

Executive Summary Pyridine carbonitriles represent a privileged scaffold in modern drug discovery, particularly in kinase inhibition and antimicrobial therapeutics.[1] The strategic incorporation of fluorine into this sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carbonitriles represent a privileged scaffold in modern drug discovery, particularly in kinase inhibition and antimicrobial therapeutics.[1] The strategic incorporation of fluorine into this scaffold—specifically fluorinated pyridine carbonitriles —has been shown to dramatically alter physicochemical properties, often converting a "hit" into a viable "lead."

This guide objectively compares the bioactivity profiles of fluorinated vs. non-fluorinated pyridine carbonitriles. By synthesizing data from recent high-impact medicinal chemistry campaigns (specifically targeting CSNK2 and PIM-1 kinases , as well as antitubercular applications), we demonstrate that fluorination is not merely a steric substitution but a fundamental modulator of metabolic stability (


) and target residence time.

The Fluorine Impact: Mechanistic Foundation

Before analyzing specific data, it is critical to understand the causality behind the performance differences.

Metabolic Blocking (The C-F Bond Strength)

The primary advantage of fluorinating the pyridine ring (or its immediate pendants) is the mitigation of oxidative metabolism. The Pyridine-3-carbonitrile core is electron-deficient due to the nitrile group (


), but remaining C-H bonds are susceptible to Cytochrome P450 oxidation.
  • Mechanism: Replacing a labile C-H bond with C-F (Bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks metabolic "soft spots."

  • Outcome: Extended half-life (

    
    ) and improved oral bioavailability (
    
    
    
    ).
Electronic Modulation ( and Lipophilicity)
  • Basicity: Pyridine nitrogen is a hydrogen bond acceptor. Fluorine (highly electronegative) reduces the electron density on the ring nitrogen, lowering the

    
    . This reduces non-specific binding to serum proteins and improves membrane permeability.
    
  • Lipophilicity: Fluorination typically increases

    
    , facilitating the penetration of the mycobacterial cell wall (in tuberculosis treatments) or the blood-brain barrier (in CNS-active kinase inhibitors).
    

Comparative Bioactivity Data

The following data tables compare fluorinated pyridine carbonitrile derivatives against their non-fluorinated counterparts or alternative isomers.

Case Study A: Kinase Inhibition (CSNK2 Target)

Context: Optimization of pyrazolo[1,5-a]pyrimidine-3-carbonitrile inhibitors for Casein Kinase 2 (CSNK2), a target for antiviral and anticancer therapy. Source:Journal of Medicinal Chemistry / MDPI (2024) [Reference 1].

FeatureCompound 1 (Non-Fluorinated)Compound 2 (Fluorinated Analog)Impact of Fluorination
Structure Phenyl-substituted Pyridine CarbonitrileFluorophenyl -substituted Pyridine CarbonitrileStrategic Substitution
Enzyme Potency (

)
4.2 nM4.5 nM Potency maintained (Iso-potent)
Metabolic Stability (

)
< 15 min (Microsomal)> 60 min (Microsomal)400% Increase in Stability
Kinase Selectivity Moderate (Hits multiple kinases)High (Specific to CSNK2A1/2)Improved Selectivity Profile
Bioavailability Low (Rapid clearance)Moderate-High Enables oral dosing

Key Insight: In this series, fluorine did not significantly change the binding affinity (IC50) but drastically improved the drug-like properties (ADME), transforming a tool compound into an in vivo probe.

Case Study B: Antitubercular Activity

Context: 2-amino-pyridine-3-carbonitrile derivatives derived from fluorinated chalcones.[2][3][4] Source:PLOS ONE (2022) [Reference 2].[3]

Compound ClassModificationMIC against M. tuberculosis (µM)Cytotoxicity (

)
Pyridine-3-CN (Base) Unsubstituted Phenyl ring> 64 µM> 100 µM
Fluorinated Analog A 4-Fluoro -phenyl substitution16 - 32 µM> 100 µM
Fluorinated Analog B 2,4-Difluoro -phenyl substitution~8 µM > 100 µM
Standard (Streptomycin)N/A~6-8 µMToxic at high doses

Key Insight: The addition of fluorine atoms (specifically the 2,4-difluoro motif) improved potency by 8-fold compared to the non-fluorinated baseline, likely due to enhanced lipophilic penetration of the waxy mycobacterial cell wall.

Structural Activity Relationship (SAR) Logic

The following diagram visualizes the decision-making logic when optimizing pyridine carbonitriles.

SAR_Logic Core Pyridine-3-Carbonitrile Core Sub_F Fluorine Substitution Core->Sub_F Modification Sub_CN Nitrile Group (C3) Core->Sub_CN Intrinsic Effect_Metab Blocks P450 Oxidation (Increases t1/2) Sub_F->Effect_Metab Steric/Electronic Effect_Lip Increases Lipophilicity (Permeability) Sub_F->Effect_Lip Bioisosterism Effect_Bind H-Bond Acceptor (Hinge Region Binding) Sub_CN->Effect_Bind Interaction Outcome_Drug Viable Drug Candidate (High Potency + Stability) Effect_Metab->Outcome_Drug Effect_Lip->Outcome_Drug Effect_Bind->Outcome_Drug

Figure 1: SAR Logic flow demonstrating how Fluorine and Nitrile groups synergize to create viable drug candidates.

Experimental Protocols

To replicate the bioactivity data cited above, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Synthesis of 3-Fluoropyridine Derivatives (Rh-Catalyzed)

Methodology based on C-H Functionalization [Reference 3].

  • Reagents:

    
    -fluoro-
    
    
    
    -unsaturated oxime (1.0 eq), Alkyne (1.2 eq),
    
    
    (2.5 mol%),
    
    
    (30 mol%).
  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH.

  • Procedure:

    • Combine reagents in a sealed tube under

      
       atmosphere.
      
    • Stir at ambient temperature (or mild heat 40°C) for 12-16 hours.

    • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
     NMR (distinct shift ~ -120 to -140 ppm) and HRMS.
    
Kinase Inhibition Assay (NanoBRET format)

Preferred over standard ATP-depletion assays for measuring intracellular target engagement.

  • Cell Line: HEK293T transfected with NanoLuc-Kinase fusion vector.

  • Tracer: Add cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Treatment:

    • Plate cells in 384-well format.

    • Treat with Fluorinated Pyridine Carbonitrile (Serial dilution: 10 µM to 0.1 nM).

    • Incubate for 2 hours at 37°C.

  • Readout:

    • Add NanoBRET substrate.

    • Measure Donor (460 nm) and Acceptor (618 nm) emission.

    • Calculation: Calculate BRET ratio (

      
      ). Plot dose-response curve to determine 
      
      
      
      .

Experimental Workflow Visualization

Workflow Step1 Synthesis (Rh-Catalyzed C-H Activation) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Validation (19F NMR & HRMS) Step2->Step3 Step4 Bioassay (NanoBRET / MIC) Step3->Step4 Decision Is IC50 < 100nM? Step4->Decision Optimize Optimize Fluorine Position Decision->Optimize No Lead Lead Candidate Decision->Lead Yes Optimize->Step1 Re-synthesis

Figure 2: Iterative workflow for synthesizing and validating fluorinated pyridine carbonitriles.

References

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI / Molecules. (2024). Available at: [Link]

  • Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile derivatives. PLOS ONE. (2022).[3] Available at: [Link][3]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH) / PMC. (2015). Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. (2025). Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. (2020). Available at: [Link]

Sources

Comparative

Technical Validation Guide: Elemental Analysis of 3-Amino-6-fluoropyridine-2-carbonitrile

This guide serves as a technical validation resource for 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4). It is designed for medicinal chemists and analytical scientists requiring rigorous identity and purity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4). It is designed for medicinal chemists and analytical scientists requiring rigorous identity and purity verification for this specific fluorinated scaffold, commonly used in the synthesis of kinase inhibitors (e.g., MEK, AhR modulators).

Executive Summary: The Criticality of Fluorine Analysis

In drug discovery, 3-Amino-6-fluoropyridine-2-carbonitrile represents a high-value "scaffold" intermediate. Its validation is often complicated by the presence of the fluorine atom, which can form stable tetrafluoromethane (


) during combustion, leading to low carbon readings in standard Elemental Analysis (EA).

This guide compares the Theoretical Standard against three common experimental scenarios: High-Purity Product , Solvated Impurities , and Halogen Exchange Impurities . It establishes a self-validating protocol to distinguish between synthesis failure and analytical artifacts.

The Gold Standard: Theoretical Composition

Before analyzing experimental data, the theoretical baseline must be established. Compound: 3-Amino-6-fluoropyridine-2-carbonitrile Formula:


Molecular Weight:  137.11  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06652.56%
Hydrogen (H) 41.0084.0322.94%
Nitrogen (N) 314.00742.02130.65%
Fluorine (F) 118.99818.99813.85%

Note: The high Nitrogen content (>30%) combined with Fluorine requires specific combustion additives (e.g.,


 or 

) to ensure complete oxidation and prevent low-bias results.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the performance of a High-Purity Batch against common "Alternative" states (impure fractions) to demonstrate how EA detects specific quality issues.

Scenario A: High-Purity Product (Target)

Context: A batch recrystallized from Ethanol/Water and dried under high vacuum (50°C, 24h).

  • Observation: Results are within the acceptable tolerance (

    
    ).
    
Scenario B: The "Wet" Alternative (Solvent Trap)

Context: A batch dried only on a rotary evaporator. Pyridine carbonitriles are often hygroscopic or trap lattice solvents.

  • Observation: Carbon and Nitrogen values decrease proportionally; Hydrogen increases significantly.

  • Causality: Presence of 0.5 eq. Water (

    
    ).
    
Scenario C: The "Halo-Exchange" Alternative (Synthesis Failure)

Context: Synthesis via nucleophilic substitution using a Chloro-precursor instead of Fluoro, or incomplete halogen exchange.

  • Observation: Massive deviation in Carbon/Nitrogen ratios due to the mass difference between F (19.00) and Cl (35.45).

  • Causality: Contamination with 3-Amino-6-chloropyridine-2-carbonitrile.

Data Comparison Table
AnalyteTheoretical Scenario A (High Purity) Scenario B (Wet - 0.5 H2O) Scenario C (Chloro-Impurity)
% Carbon 52.56 52.48 (

-0.08)
49.31 (

-3.25)
47.01 (

-5.55)
% Hydrogen 2.94 2.99 (

+0.05)
3.45 (

+0.51)
2.63 (

-0.31)
% Nitrogen 30.65 30.55 (

-0.10)
28.76 (

-1.89)
27.37 (

-3.28)
Status Standard PASS FAIL (Re-dry) FAIL (Reject)

Experimental Protocol: Self-Validating Workflow

To ensure the "Scenario A" result is achieved, follow this specific protocol designed for fluorinated aminopyridines.

Step 1: Sample Preparation
  • Drying: Dry 50 mg of sample in a vacuum oven at 50°C for >12 hours.

  • Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the capsule.
    • Reasoning: Fluorine can form stable

      
       which escapes detection as 
      
      
      
      . The metal oxide acts as a flux and fluorine scavenger, ensuring complete combustion to
      
      
      and mineralization of F.
Step 2: Instrument Configuration (CHN Mode)
  • Furnace Temperature: 1050°C (High temperature required for pyridines).

  • Carrier Gas: Helium (Flow: 120 mL/min).

  • Oxygen Dose: 30 mL (Excess required for high %N compounds).

Step 3: The "Check Standard"

Before running the sample, run a standard of Acetanilide or Sulfanilamide .

  • Validation Rule: If the standard deviates by >0.2% from theoretical, recalibrate the instrument. Do not proceed with the fluorinated sample.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating the compound, distinguishing between "Dirty" (solvated) and "Wrong" (chemically incorrect) batches.

PurityValidation Start Crude Synthesis (3-Amino-6-fluoropyridine-2-carbonitrile) Drying Vacuum Drying (50°C, 12h) Start->Drying EA_Run Run Elemental Analysis (with WO3 Additive) Drying->EA_Run Check_C Check %Carbon (Target: 52.56%) EA_Run->Check_C Pass PASS Release Batch Check_C->Pass Within ±0.4% Fail_Low FAIL: Low %C, Low %N High %H Check_C->Fail_Low >0.5% Deviation Fail_Ratio FAIL: Deviant C/N Ratio Check_C->Fail_Ratio C/N Ratio Wrong Action_Dry Action: Recrystallize & Re-dry (Solvent Trap) Fail_Low->Action_Dry Action_NMR Action: Check NMR (Identify Cl-analog or hydrolysis) Fail_Ratio->Action_NMR Action_Dry->Drying Retry

Caption: Analytical decision tree for validating fluorinated pyridine intermediates via Elemental Analysis.

Troubleshooting & Causality

Why do results fail?

  • The "Fluorine Effect":

    • Issue: Low Carbon results.

    • Cause: Formation of

      
       gas instead of 
      
      
      
      .
    • Fix: Ensure sufficient combustion aid (

      
      ) is used.
      
  • Hygroscopicity:

    • Issue: High Hydrogen, Low Carbon/Nitrogen.[1]

    • Cause: The amino-pyridine moiety can form hydrogen bonds with atmospheric moisture.

    • Fix: Handle samples in a dry box or analyze immediately after drying.

  • Incomplete Combustion:

    • Issue: Low Nitrogen.

    • Cause: Formation of graphitic nitrogen residues (common in poly-nitrogen heterocycles).

    • Fix: Increase oxygen dose or burn time.

References

  • Chemical Structure & Identity

    • Source: GuideChem. "3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4) Properties."[2]

  • Analytical Methodology for Fluorinated Compounds

    • Source:Microchemical Journal.
    • URL:[Link] (General reference for WO3/V2O5 methodology).

  • Synthesis Context (MEK Inhibitors)

    • Source: Google Patents.[3] "Preparation of fluoropyridine compounds (CN102898358A)."

    • URL

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.